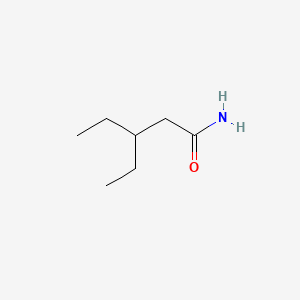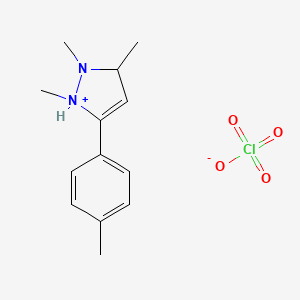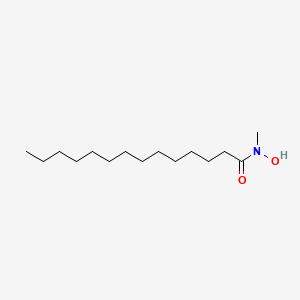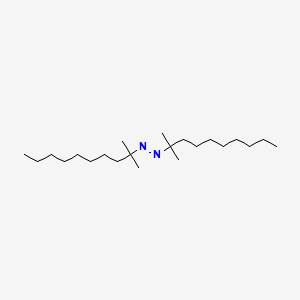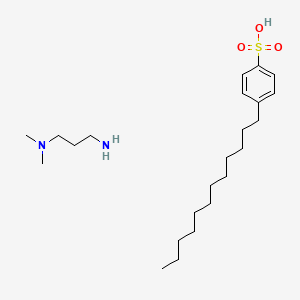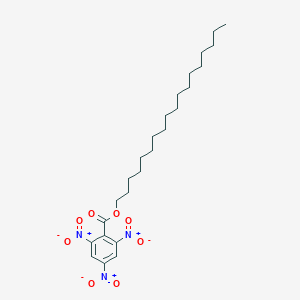
Octadecyl 2,4,6-trinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C₂₅H₃₉N₃O₈ and a molecular weight of 509.5925 g/mol It is an ester derived from benzoic acid, specifically 2,4,6-trinitrobenzoic acid, and octadecanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation and crystallization, to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Octadecyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:
Substitution: The nitro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles in an appropriate solvent, often under mild heating.
Major Products:
Hydrolysis: 2,4,6-trinitrobenzoic acid and octadecanol.
Reduction: 2,4,6-triaminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Octadecyl 2,4,6-trinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Octadecyl 2,4,6-trinitrobenzoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Octadecyl benzoate: Similar ester structure but lacks the nitro groups.
2,4,6-trinitrobenzoic acid: The parent acid without the octadecyl ester group.
Octadecyl 4-nitrobenzoate: Contains only one nitro group instead of three.
Uniqueness: Octadecyl 2,4,6-trinitrobenzoate is unique due to the presence of three nitro groups, which impart distinct chemical properties such as increased reactivity and potential for multiple functionalizations. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
53848-85-4 |
|---|---|
Formule moléculaire |
C25H39N3O8 |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
octadecyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C25H39N3O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-25(29)24-22(27(32)33)19-21(26(30)31)20-23(24)28(34)35/h19-20H,2-18H2,1H3 |
Clé InChI |
CGORFWQDTSXTMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



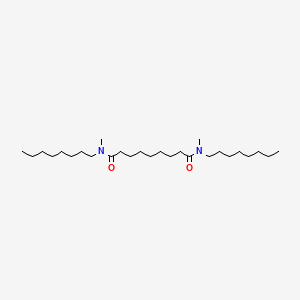
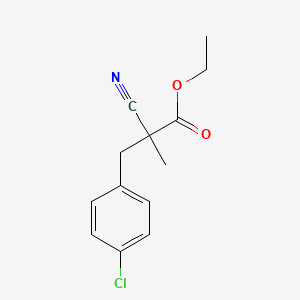
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
